Home > Products > Screening Compounds P4405 > 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid - 345909-03-7

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid

Catalog Number: EVT-1723115
CAS Number: 345909-03-7
Molecular Formula: C8H16O2
Molecular Weight: 148.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a deuterated analog of valproic acid, which is primarily used as an anticonvulsant and mood stabilizer. The incorporation of deuterium atoms into the molecular structure aims to enhance the pharmacokinetic properties of the compound, leading to improved bioavailability and a longer half-life compared to its non-deuterated counterpart. This modification has potential implications for therapeutic efficacy and safety in clinical applications.

Source and Classification

This compound is classified under organic acids and is specifically categorized as a deuterated fatty acid. It is derived from valproic acid, which has been widely utilized in treating epilepsy, bipolar disorder, and migraine prevention . The unique structure of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid allows for its use in scientific research, particularly in tracing reaction pathways and studying the pharmacodynamics of related compounds .

Synthesis Analysis

Methods

The synthesis of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid typically involves several key steps:

  1. Deuteration: The process begins with the incorporation of deuterium into the valproic acid structure using deuterated reagents. This can be achieved through various synthetic routes that may include:
    • Use of deuterated alkyl halides.
    • Reactions involving deuterated solvents or catalysts.
  2. Reaction Conditions: The synthesis requires controlled temperatures and pressures to ensure selective incorporation of deuterium atoms. Typical conditions may involve:
    • Reactions conducted under inert atmospheres to prevent unwanted side reactions.
    • Optimization for yield and purity through rigorous quality control measures.

Technical Details

The industrial production often employs large-scale synthesis techniques that are optimized for high yield. Quality control is critical to ensure the consistency and purity of the final product, which is essential for both research applications and potential therapeutic use.

Molecular Structure Analysis

Structure

The molecular formula for 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is C8H15D5O2C_8H_{15}D_5O_2, indicating the presence of five deuterium atoms. The structural representation can be summarized as follows:

  • Carbon Backbone: A five-carbon chain with two propyl groups.
  • Functional Groups: A carboxylic acid functional group at one end of the molecule.

Data

The molecular weight of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is approximately 159.31 g/mol . The presence of deuterium influences both the physical and chemical properties compared to its non-deuterated analog.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions typical for carboxylic acids:

  1. Oxidation: Can yield different carboxylic acids or ketones depending on the reagents used.
  2. Reduction: May produce alcohols when reacted with reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: Involves replacing hydrogen atoms with other functional groups under specific conditions.

Technical Details

Common reagents in reactions involving this compound include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like lithium aluminum hydride.

The reaction conditions (temperature, solvent) are carefully controlled to achieve desired products while minimizing side reactions .

Mechanism of Action

The mechanism by which 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid exerts its effects mirrors that of valproic acid. It modulates neurotransmitter activity in the brain, particularly by enhancing gamma-aminobutyric acid (GABA) levels, which contributes to its anticonvulsant and mood-stabilizing properties. The presence of deuterium may enhance stability and prolong action duration due to kinetic isotope effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on purity and formulation.
  • Melting Point: Specific data not provided but generally similar to valproic acid derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic alkyl chains.
  • Stability: Enhanced stability due to deuteration may lead to improved shelf life and storage conditions.

Relevant analyses include Nuclear Magnetic Resonance (NMR) spectroscopy data that confirm structural integrity and isotopic labeling efficiency .

Applications

The primary applications of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid are found in scientific research:

  1. Pharmacokinetics Studies: Used to investigate absorption, distribution, metabolism, and excretion profiles of valproic acid analogs.
  2. Mechanistic Studies: Serves as a stable isotope-labeled compound for tracing reaction pathways in organic synthesis.
  3. Therapeutic Development: Potentially aids in developing new therapeutic agents with improved efficacy profiles compared to traditional formulations .
Introduction to Deuterated Valproic Acid Analogs in Contemporary Research

Historical Context and Evolution of Deuterium Labeling in Anticonvulsant Drug Development

The development of valproic acid (VPA) analogs began with the isolation of pentanoic acid derivatives in 1881, though their anticonvulsant properties remained unrecognized until 1962. Early VPA formulations exhibited variable pharmacokinetics due to rapid ω- and β-oxidation of the propyl side chains—a vulnerability that spurred interest in deuterium modification [7]. Deuterium labeling emerged in the 1970s as a mechanism to prolong drug half-lives, capitalizing on the higher bond dissociation energy of C–D bonds (∼87 kcal/mol) versus C–H bonds (∼80 kcal/mol). This principle was first successfully applied in psychiatry (lithium deuterobenzoate) and later adapted for neurology targets [1].

For valproic acid, deuterium incorporation initially focused on terminal methyl groups (e.g., Valproic-4,4,4',4'-D4 Acid; CAS 345909-03-7), which are primary sites of cytochrome P450-mediated oxidation. Early deuterated VPA analogs demonstrated up to 50% reductions in clearance rates in preclinical models, validating deuteration as a strategy to mitigate first-pass metabolism [3] [7]. Contemporary synthesis now achieves isotopic purity ≥99 atom % D, enabling precise assessment of metabolic outcomes [3] [5].

Table 1: Key Milestones in Deuterated Anticonvulsant Development

YearDevelopmentSignificance
1881Synthesis of valproic acidFoundation for branched-chain fatty acid anticonvulsants
1962Discovery of VPA's antiepileptic activityClinical adoption for absence seizures
1977First deuterated CNS drug (lithium deuterobenzoate)Proof-of-concept for KIE in pharmacokinetics
2000sCommercial synthesis of deuterated VPA analogsEnabled targeted deuteration at metabolic hotspots

Rationale for Deuterium Substitution in 2-(Propyl-2,2-D2)Pentanoic-4,4-D2 Acid: Theoretical Frameworks

The molecular design of 2-(Propyl-2,2-D2)Pentanoic-4,4-D2 Acid (IUPAC: 4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid) strategically targets deuterium at the C4 and C4' positions—methylenes adjacent to terminal methyl groups. These sites correspond to in vivo hydroxylation hotspots where C–H bond cleavage initiates β-oxidation [3] [7]. The kinetic isotope effect (KIE) operates here because enzymatic hydrogen abstraction becomes rate-limiting when deuterium replaces hydrogen, thus delaying metabolite formation. Theoretical models predict a KIE of 2–10 for aliphatic deuteration, depending on the enzyme-substrate binding kinetics [7].

Metabolic Stability:Deuterium at C4/C4' sterically hinders hydroxylation by cytochrome P450 isoforms (CYP2A6, CYP2B6). In vitro studies of related analogs show reduced formation of 4-OH-VPA and 5-OH-VPA metabolites, decreasing subsequent glucuronidation and elimination. This directly extends plasma half-life without altering distribution volume [3] [5].

Synthesis and Analytical Confirmation:Industrial synthesis involves catalytic deuteration of unsaturated precursors (e.g., 2-propyl-2-pentenoic acid; CID 6437068) using D₂ gas or deuterated reducing agents. The final product is purified to ≥98% chemical and 99% isotopic purity [5] [6]. Characterization employs:

  • NMR spectroscopy: Disappearance of 2.3 ppm (C4-H) and 0.9 ppm (C2'-H₂) signals
  • Mass spectrometry: m/z 148.1401 [M]⁺ (vs. 144.1152 for non-deuterated VPA) [3]

Table 2: Impact of Deuteration Sites on Molecular Properties

Deuteration SiteTheoretical KIEMetabolic Consequence
C4/C4' (methylene)5–7Delayed β-oxidation; 30–60% lower clearance
Terminal methyl2–3Reduced ω-oxidation; minor half-life extension
CarboxylateNegligibleNo significant change; maintains target engagement

Physicochemical Properties:Deuterium substitution minimally alters bulk properties:

  • LogP: ∼2.5 (identical to VPA)
  • pKa: 4.8 (carboxylate unaffected)
  • Solubility: Miscible in organic solvents (ethanol, DMSO) [5] [6]

This strategic deuteration balances metabolic resistance with preserved target binding to voltage-gated sodium channels and GABA transaminase—core mechanisms for seizure suppression [7].

Properties

CAS Number

345909-03-7

Product Name

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid

IUPAC Name

4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid

Molecular Formula

C8H16O2

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2

InChI Key

NIJJYAXOARWZEE-KHORGVISSA-N

SMILES

CCCC(CCC)C(=O)O

Canonical SMILES

CCCC(CCC)C(=O)O

Isomeric SMILES

[2H]C([2H])(C)CC(CC([2H])([2H])C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.